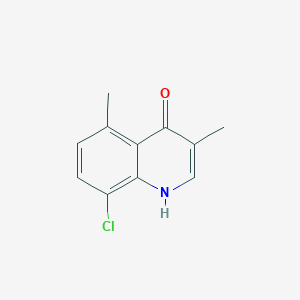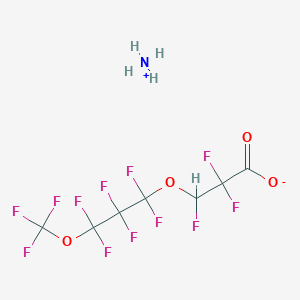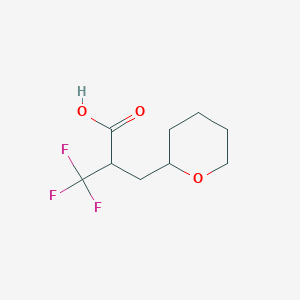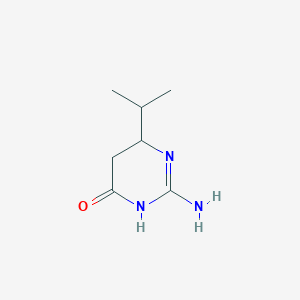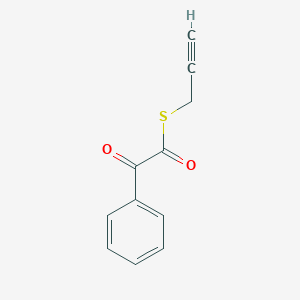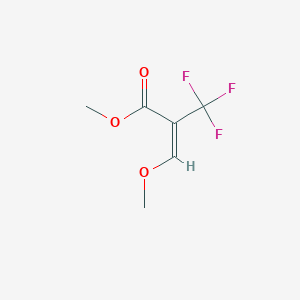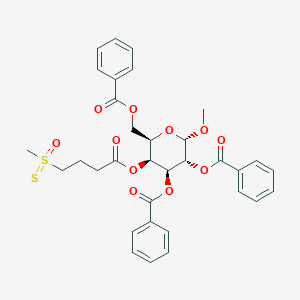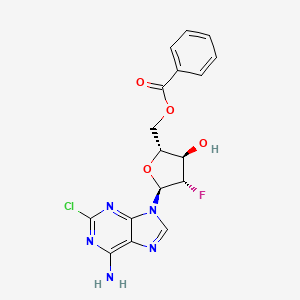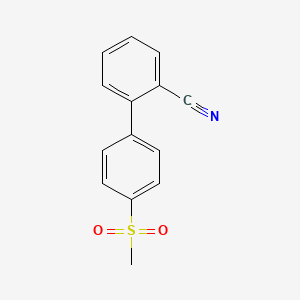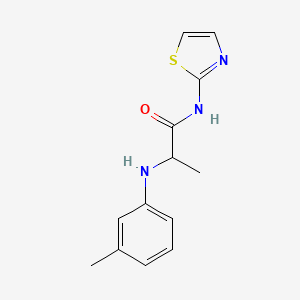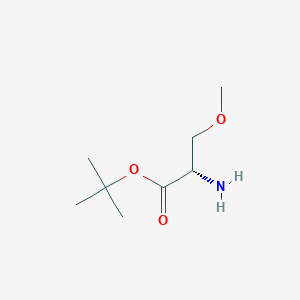![molecular formula C12H14FNO2 B12863289 [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid is a compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability .
化学反応の分析
Types of Reactions
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound may be used to study the effects of fluorinated phenyl groups on biological activity. It can serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings .
作用機序
The mechanism of action of [2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The fluorinated phenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine ring can contribute to the overall stability and bioavailability of the compound . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid: Unique due to the presence of the 4-fluorophenyl group.
[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetic acid: Similar structure but with a chlorine atom instead of fluorine.
[2-(4-Methylphenyl)pyrrolidin-1-yl]acetic acid: Contains a methyl group instead of fluorine.
[2-(4-Nitrophenyl)pyrrolidin-1-yl]acetic acid: Features a nitro group on the phenyl ring.
Uniqueness
The presence of the 4-fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
特性
分子式 |
C12H14FNO2 |
|---|---|
分子量 |
223.24 g/mol |
IUPAC名 |
2-[2-(4-fluorophenyl)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)11-2-1-7-14(11)8-12(15)16/h3-6,11H,1-2,7-8H2,(H,15,16) |
InChIキー |
YHHQVPJUXBGVQB-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)CC(=O)O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



